molecular formula C22H18F4N6O B8726860 JNJ-54717793

JNJ-54717793

Cat. No.: B8726860
M. Wt: 458.4 g/mol
InChI Key: NWUAUSABGZEYEW-WQVCFCJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of JNJ-54717793 involves the use of substituted azabicyclo[2.2.1]heptanes. The general methods include the use of anhydrous solvents, magnetic stirring at room temperature under a nitrogen atmosphere, and drying over agents such as sodium sulfate or magnesium sulfate. Reaction mixtures are often concentrated using a rotary evaporator under reduced pressure. Microwave irradiation conditions are also employed in some reactions .

Chemical Reactions Analysis

JNJ-54717793 undergoes various chemical reactions, including:

Scientific Research Applications

JNJ-54717793 has several scientific research applications:

Mechanism of Action

JNJ-54717793 exerts its effects by selectively antagonizing the orexin-1 receptor. This receptor is involved in various physiological processes, including sleep-wake regulation and emotional responses. By blocking the orexin-1 receptor, this compound can attenuate panic-like behaviors and cardiovascular responses induced by carbon dioxide and sodium lactate .

Comparison with Similar Compounds

JNJ-54717793 is unique in its selective antagonism of the orexin-1 receptor. Similar compounds include:

Properties

Molecular Formula

C22H18F4N6O

Molecular Weight

458.4 g/mol

IUPAC Name

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

InChI

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1

InChI Key

NWUAUSABGZEYEW-WQVCFCJDSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Canonical SMILES

C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.